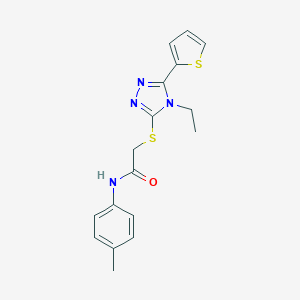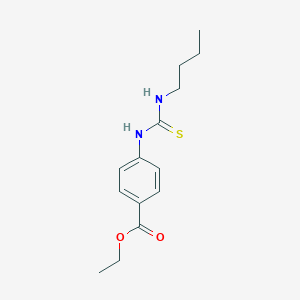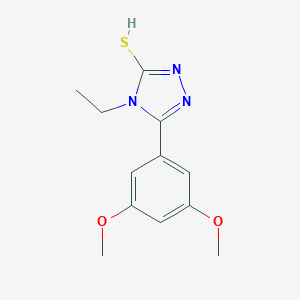![molecular formula C22H26N2O3S2 B431124 12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B431124.png)
12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” is a complex organic compound that belongs to the class of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ones This compound features a unique combination of functional groups, including an ethyl group, an isopropylsulfanyl group, a methoxyphenyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” typically involves multi-step organic reactions. The key steps may include:
Formation of the pyrano[4’,3’4,5]thieno[2,3-d]pyrimidin-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the ethyl group: This step may involve alkylation reactions using ethylating agents.
Addition of the isopropylsulfanyl group: This can be accomplished through nucleophilic substitution reactions.
Incorporation of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process intensification.
Analyse Des Réactions Chimiques
Types of Reactions
“6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound may be explored for its potential therapeutic applications. It could be evaluated for its efficacy and safety in treating various diseases or conditions.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties may make it suitable for specific industrial processes.
Mécanisme D'action
The mechanism of action of “6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects may be mediated through binding to these targets and modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
- 6-ethyl-2-(isopropylsulfanyl)-3-(4-hydroxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
- 6-ethyl-2-(isopropylsulfanyl)-3-(4-chlorophenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one
Uniqueness
The uniqueness of “6-ethyl-2-(isopropylsulfanyl)-3-(4-methoxyphenyl)-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one” lies in its specific combination of functional groups and its potential applications. The presence of the methoxyphenyl group, in particular, may confer unique chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C22H26N2O3S2 |
|---|---|
Poids moléculaire |
430.6g/mol |
Nom IUPAC |
12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O3S2/c1-6-22(4)11-16-17(12-27-22)29-19-18(16)20(25)24(21(23-19)28-13(2)3)14-7-9-15(26-5)10-8-14/h7-10,13H,6,11-12H2,1-5H3 |
Clé InChI |
TUQDKSAFBYIILD-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C)C)C4=CC=C(C=C4)OC)C |
SMILES canonique |
CCC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)SC(C)C)C4=CC=C(C=C4)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-AMINO-4-{2-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-(4-ISOBUTYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B431041.png)
![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-isobutylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431042.png)
![6-Amino-4-(3,5-ditert-butyl-4-hydroxyphenyl)-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431046.png)
![6-Amino-4-(3,5-dibromo-4-hydroxyphenyl)-3-(2,4-dimethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431049.png)
![4-[6-Amino-5-cyano-3-(4-isobutylphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B431050.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-{1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B431052.png)

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B431054.png)
![N-(4-chlorophenyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B431055.png)

![6-Amino-3-(2,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431059.png)
![Ethyl 4-[[4-[2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]ethyl]piperazine-1-carbothioyl]amino]benzoate](/img/structure/B431060.png)
![4,4-dimethyl-6-oxo-N-phenyl-2-[(2-phenylethyl)amino]cyclohex-1-ene-1-carbothioamide](/img/structure/B431061.png)

